3-Methyl-4-phenylbutan-2-one
Description
Significance in Organic Synthesis and Fine Chemical Production
The primary significance of 3-Methyl-4-phenylbutan-2-one lies in its role as an intermediate in organic synthesis and the production of fine chemicals. cymitquimica.combiosynce.com It is a versatile building block used in the synthesis of more complex organic compounds. biosynce.com For instance, it is a precursor in the production of various chemicals and has applications in the formulation of coatings, adhesives, and sealants. cymitquimica.com
The synthesis of this compound itself can be achieved through various methods. One common route involves the preparation of an intermediate, (E)-3-methyl-4-phenyl-3-buten-2-one, from benzaldehyde (B42025) and 2-butanone (B6335102). polimi.it This intermediate is then hydrogenated to yield this compound. guidechem.comgoogle.com The efficiency and environmental impact of these synthetic routes are ongoing areas of research, with a focus on developing methods that are less reliant on expensive or polluting catalysts. guidechem.com For instance, multi-enzyme cascade reactions are being explored as a biocatalytic approach for its stereoselective synthesis. polimi.it
Historical Perspectives of Related Ketones in Chemical Research
The study of ketones and their reactivity has been a cornerstone of organic chemistry for over a century. Ketones, characterized by a carbonyl group bonded to two carbon atoms, are a fundamental functional group. ebsco.com Early research focused on their synthesis and characteristic reactions, such as nucleophilic addition and reactions at the α-carbon. ebsco.com
The α-alkylation of ketones, a process that forms a new carbon-carbon bond adjacent to the carbonyl group, has been a significant area of investigation. nih.gov Historically, achieving regioselectivity in the alkylation of unsymmetrical ketones has been a challenge. nih.gov Traditional methods often relied on the use of stoichiometric amounts of strong, bulky bases to favor alkylation at the less-hindered α-position. nih.gov
More recent research has focused on developing catalytic and more selective methods for ketone functionalization. This includes the development of methods for the direct asymmetric alkylation of ketones and the synthesis of α-heterosubstituted ketones. nih.govchemrxiv.org These advancements have expanded the synthetic utility of ketones, allowing for the construction of complex and stereochemically defined molecules, including many found in natural products and bioactive compounds. nih.govresearchgate.net
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H14O | nih.govguidechem.com |
| Molecular Weight | 162.23 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 2550-27-8 | nih.govguidechem.com |
| Boiling Point | 236.0±9.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.0±0.1 g/cm3 | chemsrc.com |
| Flash Point | 96.2±7.3 °C | chemsrc.com |
| Water Solubility | 618.4 mg/L @ 25 °C (est) | thegoodscentscompany.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHRTTZJTORGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883863 | |
| Record name | 2-Butanone, 3-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-27-8 | |
| Record name | 3-Methyl-4-phenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 3-methyl-4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanone, 3-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-phenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.045 | |
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Advanced Synthetic Methodologies and Chemical Transformations
Chemo- and Regioselective Synthetic Routes
The synthesis of 3-Methyl-4-phenylbutan-2-one can be achieved through several strategic pathways that control chemical reactivity (chemoselectivity) and the site of bond formation (regioselectivity).
Acid-Catalyzed Condensation and Subsequent Hydrogenation
A prevalent and industrially relevant method for synthesizing this compound involves a two-step process. google.com The first step is an acid-catalyzed condensation reaction between benzaldehyde (B42025) and 2-butanone (B6335102) to form the α,β-unsaturated ketone intermediate, 3-methyl-4-phenyl-3-en-2-butenone. guidechem.commaps.org This intermediate is subsequently reduced via catalytic hydrogenation to yield the final saturated ketone. google.comguidechem.com This pathway is valued for its use of simple, readily available starting materials and potential for high purity. google.com
The initial condensation step is critically dependent on the choice of an acid catalyst. google.comguidechem.com Various Brønsted acids have been successfully employed, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), methanesulfonic acid, and glacial acetic acid. google.comguidechem.com The catalyst enhances the electrophilicity of the benzaldehyde carbonyl group, facilitating a nucleophilic attack from the enol or enolate of 2-butanone.
Optimization of the catalyst system involves balancing reaction time, temperature, and yield. For instance, the mass ratio of the catalyst to 2-butanone is typically in the range of 25:100 to 35:100, with reaction temperatures between 50°C and 80°C and reaction times of 2 to 5 hours. google.com While catalysts like p-toluenesulfonic acid and glacial acetic acid are effective, they may necessitate longer reaction times. Concentrated hydrochloric acid and sulfuric acid are often preferred for their efficiency. google.com
Table 1: Catalyst Performance in the Synthesis of 3-Methyl-4-phenyl-3-en-2-butenone
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 30% HCl | 78 | 3 | 43.03 | >99 |
| 30% H₂SO₄ | 65 | 4 | 44.18 | >99 |
The second step, the catalytic hydrogenation of the 3-methyl-4-phenyl-3-en-2-butenone intermediate, selectively reduces the carbon-carbon double bond to produce this compound. guidechem.com
Catalyst System: The most commonly used catalyst for this transformation is palladium on carbon (Pd/C), typically at a 5% loading. google.comguidechem.com The amount of catalyst generally ranges from 5% to 20% of the mass of the enone substrate. google.comguidechem.com
Solvent Effects: The choice of solvent plays a significant role in the reaction's efficiency. A variety of solvents can be used, including ethers (tetrahydrofuran, dioxane), alcohols (methanol, ethanol), and hydrocarbons (toluene, n-heptane, n-hexane, cyclohexane). google.comguidechem.com The solvent is used in a quantity of 3 to 10 times the mass of the enone. google.comguidechem.com Tetrahydrofuran and methanol (B129727) are frequently highlighted as particularly effective solvents for this hydrogenation. google.comguidechem.com The solvent can influence reaction rates and selectivity through competitive adsorption on the catalyst surface and by assisting in product desorption. bham.ac.ukresearchgate.net
Reaction Conditions: The hydrogenation is typically conducted at temperatures between 20°C and 50°C under a hydrogen pressure of 0.4 to 0.5 MPa. google.comguidechem.com Under these conditions, the reaction generally reaches completion within 4 to 5 hours. google.comguidechem.com
Table 2: Typical Hydrogenation Reaction Parameters google.comguidechem.com
| Parameter | Range/Value |
|---|---|
| Catalyst | 5% Pd/C |
| Catalyst Loading | 5%–20% (by mass of substrate) |
| Solvents | Tetrahydrofuran, Methanol, Dioxane, Ethanol (B145695), Toluene, n-Heptane, n-Hexane, Cyclohexane |
| Temperature | 20°C–50°C |
| H₂ Pressure | 0.4–0.5 MPa |
| Reaction Time | 4–5 hours |
Crossed Aldol (B89426) Condensation Strategies
The acid-catalyzed synthesis route described above (Section 2.1.1) is a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation. guidechem.commaps.org This type of reaction occurs between an aldehyde or ketone with α-hydrogens (2-butanone) and a carbonyl compound without α-hydrogens (benzaldehyde). The absence of α-hydrogens on benzaldehyde prevents it from self-condensing, thereby promoting the desired cross-condensation product. The initial product is a β-hydroxy ketone, which readily undergoes acid-catalyzed dehydration to form the conjugated α,β-unsaturated ketone, 3-methyl-4-phenyl-3-en-2-butenone. The success of this strategy relies on the controlled reaction conditions that favor the formation of this intermediate, which is then isolated before the subsequent hydrogenation step. google.com
Organozinc-Promoted Reactions for Alpha-Methyl Substituted Ketones
An alternative and advanced method for the synthesis of α-methyl substituted ketones, including this compound, involves the use of organozinc reagents. researchgate.netarkat-usa.org One such pathway is the regioselective ring-opening of cyclopropanols promoted by organozinc reagents. arkat-usa.org This method allows for the preparation of functionalized zinc homoenolates, which can then be protonated to form the target ketone. arkat-usa.org
In a specific example, the treatment of a suitably substituted cyclopropanol (B106826) with a dialkylzinc reagent can trigger a ring-opening to generate a zinc homoenolate, which upon workup yields this compound. researchgate.netarkat-usa.org This approach represents a fundamentally different bond-forming strategy compared to the condensation route and provides a novel entry to this class of ketones. arkat-usa.org Spectroscopic data including IR, ¹H NMR, and ¹³C NMR have been reported for the product synthesized via this method. researchgate.net
Asymmetric Synthesis Approaches
Achiral synthesis methods produce a racemic mixture of this compound. However, for applications where a single enantiomer is desired, several asymmetric synthesis strategies have been developed.
One approach involves the asymmetric hydrogenation of a chiral precursor. In a documented partial asymmetric synthesis, (±)-3-methyl-4-phenylbut-3-en-2-one was first reduced with aluminum isopropoxide to give (±)-3-methyl-4-phenylbut-3-en-2-ol. rsc.org The hydrogenation of this chiral allylic alcohol using a Raney nickel catalyst, followed by oxidation of the resulting diastereomeric butanols, yielded optically active (-)-3-methyl-4-phenylbutan-2-one with an asymmetric synthesis of 17-22%. rsc.org
More modern methods utilize highly selective catalysts. The enantioselective hydrogenation of the intermediate (E)-3-methyl-4-phenylbut-3-en-2-one can be achieved using chiral iridium catalysts, offering a direct route to the enantiomerically enriched product. doi.org
Biocatalysis presents another avenue for asymmetric synthesis. Ene-reductases have been applied to the asymmetric hydrogenation of the enone intermediate, although with moderate success, yielding the (S)-enantiomer with 56% enantiomeric excess (ee) and the (R)-enantiomer with approximately 20% ee in separate experiments. nih.gov Additionally, the Baeyer-Villiger oxidation of racemic this compound catalyzed by phenylacetone (B166967) monooxygenase (PAMO) in an aqueous/ionic liquid medium demonstrates a biocatalytic method for kinetic resolution, where one enantiomer is preferentially oxidized over the other. researchgate.net
A multi-component strategy based on a proline-mediated asymmetric Mannich reaction has also been used. This reaction, involving an aldehyde, an aniline, and another aldehyde, leads to chiral β-amino ketones, such as (3S,4S)-4-(p-Anisidino)-3-methyl-4-phenylbutan-2-one, which are precursors to chiral derivatives of the target compound. tohoku.ac.jp
Table 3: Summary of Asymmetric Synthesis Approaches
| Method | Precursor/Substrate | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Asymmetric Hydrogenation/Oxidation | (+)-3-methyl-4-phenylbut-3-en-2-ol | Raney Nickel | Partial asymmetric synthesis (17-22%) via hydrogenation of a chiral alcohol followed by oxidation. rsc.org |
| Asymmetric Hydrogenation | (E)-3-methyl-4-phenylbut-3-en-2-one | Chiral Iridium Catalyst | Direct enantioselective hydrogenation of the enone intermediate. doi.org |
| Biocatalytic Reduction | (E)-3-methyl-4-phenylbut-3-en-2-one | Ene-reductase | Moderate enantioselectivity (up to 56% ee). nih.gov |
| Biocatalytic Kinetic Resolution | (±)-3-methyl-4-phenylbutan-2-one | Phenylacetone monooxygenase (PAMO) | Enantioselective Baeyer-Villiger oxidation of one enantiomer. researchgate.net |
| Asymmetric Mannich Reaction | Aldehyde, Aniline, Aldehyde | Proline | Forms chiral β-amino ketone precursors. tohoku.ac.jp |
Biocatalytic Pathways for Enantioselective Production
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. ucl.ac.uk Enzymes, acting as catalysts, can facilitate reactions with a high degree of precision, which is often difficult to achieve with traditional chemical methods. researchgate.net
Ene-Reductase Catalysis (e.g., OYE3 for (S)-3-Methyl-4-phenylbutan-2-one)
Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. polimi.itnih.gov The ene-reductase OYE3, sourced from Saccharomyces cerevisiae, has been effectively used for the production of (S)-3-methyl-4-phenylbutan-2-one. polimi.itresearchgate.net This biocatalytic reduction of the precursor, (E)-3-methyl-4-phenylbut-3-en-2-one, yields the (S)-enantiomer with a high enantiomeric excess (ee) of 98% and in quantitative yields. polimi.it The process often utilizes a cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose as a co-substrate, to recycle the NADPH required for the reaction. polimi.it
Table 1: Performance of OYE3 in the Synthesis of (S)-3-Methyl-4-phenylbutan-2-one
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| OYE3 | (E)-3-Methyl-4-phenylbut-3-en-2-one | (S)-3-Methyl-4-phenylbutan-2-one | 98% | Quantitative |
Multi-Enzyme Cascade Systems for Chiral Intermediates
To further enhance synthetic efficiency, multi-enzyme cascade systems are employed. These one-pot reactions combine multiple enzymatic steps without the need for isolating intermediates, which saves time and reduces waste. polimi.it For instance, a cascade reaction can be designed to produce chiral alcohols from α,β-unsaturated ketones. polimi.it
A notable example involves a two-step cascade starting with (E)-3-methyl-4-phenylbut-3-en-2-one. polimi.it In the first step, an ene-reductase (like OYE3) reduces the carbon-carbon double bond to form the intermediate, (S)-3-methyl-4-phenylbutan-2-one. polimi.itresearchgate.net Subsequently, an alcohol dehydrogenase (ADH) selectively reduces the ketone group to a hydroxyl group. polimi.it The stereochemical outcome of the final alcohol product can be controlled by selecting an appropriate ADH. For example, using an ADH from Parvibaculum lavamentivorans (PLADH) or Rhodococcus erythropolis (READH) can lead to different diastereomers of 3-methyl-4-phenylbutan-2-ol. researchgate.net This approach allows for the creation of two stereogenic centers with high stereochemical control in a single pot. polimi.it
Another advanced cascade system combines ene-reductases with ω-transaminases (ωTAs) for the synthesis of diastereomerically enriched amines. This has been applied to produce stereoisomers of 3-methyl-4-phenylbutan-2-amine with excellent diastereomeric ratios. nih.gov
Chiral Catalyst Development for Stereoselective Transformations
While biocatalysis offers significant advantages, the development of synthetic chiral catalysts remains a cornerstone of asymmetric synthesis. These catalysts are designed to create a chiral environment around the reactants, guiding the reaction towards the formation of a specific stereoisomer. However, specific applications of synthetic chiral catalysts for the direct stereoselective transformation to this compound are not extensively detailed in the provided context. Research has focused more on biocatalytic routes for this particular compound.
One-Pot and Cascade Reaction Sequences
One-pot and cascade reactions are highly valued in modern organic synthesis for their efficiency and atom economy. polimi.it These processes combine multiple reaction steps in a single reaction vessel, avoiding the need for purification of intermediates and thereby reducing solvent waste and saving time. polimi.it
Tandem Dehydrogenation-Aldol Condensation-Hydrogenation Processes
A multifunctional catalyst system can be employed for the one-pot synthesis of 4-phenylbutan-2-one derivatives from an alcohol and a ketone. rsc.org This process involves a tandem sequence of dehydrogenation, aldol condensation, and hydrogenation. rsc.orgresearchgate.net For example, a supported gold-palladium (AuPd) nanoalloy catalyst can facilitate the synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone (B3395972). rsc.orgresearchgate.net The bimetallic sites on the catalyst are active for the initial dehydrogenation of the alcohol to an aldehyde and the final hydrogenation of the C=C bond formed during the aldol condensation. rsc.orgresearchgate.net The support material can also play a role in catalyzing the C-C bond-forming aldol condensation step. researchgate.net This "hydrogen auto-transfer" route efficiently utilizes the hydrogen produced during the dehydrogenation step for the subsequent hydrogenation. rsc.orgresearchgate.net
A more traditional two-step industrial process for producing this compound involves an initial acid-catalyzed aldol condensation of 2-butanone and benzaldehyde to form 3-methyl-4-phenyl-3-en-2-butenone. guidechem.comgoogle.com This intermediate is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield the final product. guidechem.comgoogle.com
Table 2: Two-Step Industrial Synthesis of this compound
| Step | Reactants | Catalyst | Product |
| 1. Aldol Condensation | 2-Butanone, Benzaldehyde | Concentrated HCl or H₂SO₄ | 3-Methyl-4-phenyl-3-en-2-butenone |
| 2. Catalytic Hydrogenation | 3-Methyl-4-phenyl-3-en-2-butenone, H₂ | 5% Pd/C | This compound |
Hemiaminal-Oxa-Michael Cascade Reactions
Hemiaminal-oxa-Michael cascade reactions are powerful strategies for constructing heterocyclic compounds. This type of cascade involves the formation of a hemiaminal intermediate, followed by an intramolecular oxa-Michael addition. While a direct application of this specific cascade to synthesize the core structure of this compound is not described, it is a relevant advanced methodology for creating complex molecular architectures from related starting materials. For instance, organocatalytic asymmetric synthesis of 2,5-disubstituted oxazolidines has been achieved through a hemiaminal formation between alkyl aldehydes and N-tosyl aminomethyl enones, followed by an intramolecular oxa-Michael reaction. researchgate.net
Synthesis of this compound as a Key Intermediate in Complex Molecule Construction
The synthesis of this compound is a significant process in organic chemistry, primarily because the compound serves as a valuable building block for more intricate molecular structures. Its preparation is typically achieved through a two-step synthetic route that begins with common starting materials and leads to a high-purity product suitable for subsequent transformations. google.com This strategic synthesis positions this compound as a key intermediate, the production of which is the gateway to a range of complex molecules.
A widely documented method involves an initial acid-catalyzed aldol condensation followed by a reduction step. google.comguidechem.com The first phase reacts 2-butanone with benzaldehyde. guidechem.com This reaction forms the unsaturated intermediate, 3-methyl-4-phenyl-3-buten-2-one. The subsequent phase involves the reduction of this intermediate, typically through catalytic hydrogenation, to yield the target saturated ketone, this compound. google.com A Chinese patent outlines a procedure designed to achieve a purity of over 99%, making it suitable for industrial production and use as a precursor in further syntheses. google.com
The reaction conditions for this two-step synthesis can be precisely controlled to ensure high yield and purity, as detailed in the following tables.
Table 1: Synthesis of Intermediate 3-Methyl-4-phenyl-3-buten-2-one
| Parameter | Conditions | Source |
| Reactants | 2-Butanone, Benzaldehyde | google.comguidechem.com |
| Catalyst | Concentrated Hydrochloric Acid (or Sulfuric Acid) | google.comguidechem.com |
| Reactant Ratio | Benzaldehyde to 2-Butanone (by mass) = 1:1.5 to 1:5 | guidechem.com |
| Reaction Temperature | 50°C - 80°C | google.com |
| Reaction Time | Approximately 2-5 hours | google.com |
Table 2: Reduction to this compound
| Parameter | Conditions | Source |
| Reactant | 3-Methyl-4-phenyl-3-en-2-one | google.comguidechem.com |
| Catalyst | 5% Palladium on Carbon (Pd/C) | google.comguidechem.com |
| Solvent | Tetrahydrofuran (THF) or Methanol | google.com |
| Reaction Temperature | 20°C - 50°C | google.com |
| Pressure | 0.4 - 0.5 MPa (Hydrogen) | google.com |
| Reaction Time | Approximately 4-5 hours | google.com |
Precursor Role in Advanced Organic Syntheses
The utility of this compound is defined by its role as a precursor in the synthesis of more complex and functionally diverse molecules. solubilityofthings.com Its chemical structure, featuring a reactive ketone group and a stable phenyl moiety, provides an excellent platform for further functionalization. solubilityofthings.com
One of the primary applications is in the fragrance industry, where it serves as the direct precursor to 3-methyl-4-phenylbutan-2-ol, a compound known for its floral and fruity aroma. polimi.it This transformation is achieved through the reduction of the ketone group. Advanced biocatalytic methods, employing multi-enzyme cascade reactions, utilize this compound as an intermediate to produce specific, highly odorous stereoisomers of the final alcohol product. polimi.it In these cascades, an ene-reductase (ER) first reduces an unsaturated precursor to this compound, which is then stereoselectively reduced by an alcohol dehydrogenase (ADH) in a one-pot process without the need for isolating the intermediate ketone. polimi.it
Furthermore, this compound is a key starting point for synthesizing heterocyclic compounds. For instance, it is used to prepare 3-chloro-4-phenylbutan-2-one (B14708161). orgsyn.org This chlorinated intermediate subsequently reacts with thiourea (B124793) in ethanol to form 5-benzyl-4-methyl-2-aminothiazolium hydrochloride, a complex thiazolium salt. orgsyn.org
The compound also participates in enzymatic oxidation reactions. Research has shown that phenylacetone monooxygenase (PAMO), a thermostable Baeyer-Villiger monooxygenase, can catalyze the oxidation of racemic this compound, demonstrating its utility in biocatalytic studies aimed at creating chiral esters or lactones. researchgate.net
The following table summarizes the role of this compound as a precursor in various advanced syntheses.
Table 3: Applications of this compound as a Synthetic Precursor
| Precursor | Target Molecule | Type of Transformation | Application/Significance | Source |
| This compound | (3S)-stereoisomers of 3-methyl-4-phenylbutan-2-ol | Multi-enzyme stereoselective reduction | Synthesis of high-value fragrance compounds | polimi.it |
| This compound | 3-Chloro-4-phenylbutan-2-one | Chlorination | Intermediate for heterocyclic synthesis | orgsyn.org |
| 3-Chloro-4-phenylbutan-2-one (from precursor) | 5-Benzyl-4-methyl-2-aminothiazolium hydrochloride | Cyclocondensation with thiourea | Synthesis of complex thiazolium salts | orgsyn.org |
| (±)-3-Methyl-4-phenylbutan-2-one | Chiral Esters | Baeyer-Villiger Monooxygenase (PAMO) catalyzed oxidation | Biocatalytic synthesis of chiral molecules | researchgate.net |
Mechanistic Investigations of Reactions Involving 3 Methyl 4 Phenylbutan 2 One
Reaction Mechanism Elucidation
The reactivity of the ketone functional group in 3-methyl-4-phenylbutan-2-one is central to its chemical transformations. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it a target for both nucleophiles and electrophiles. libretexts.orgnptel.ac.in
The most fundamental reaction of the carbonyl group in this compound is nucleophilic addition. nptel.ac.in In this process, a nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org
The reaction can be promoted by either basic or acidic conditions.
Base-Promoted Addition : In a basic medium, a strong nucleophile (Nu⁻) directly attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated by a weak acid present in the medium (or added in a subsequent step) to yield the final alcohol product. libretexts.org An example is the addition of a cyanide ion to form a cyanohydrin. libretexts.org
Acid-Catalyzed Addition : Under acidic conditions, the carbonyl oxygen is first protonated by an acid. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles (H-Nu). libretexts.orgnptel.ac.in After the nucleophilic attack, a deprotonation step yields the final addition product. libretexts.org
The ketone functional group in this compound allows it to readily participate in these nucleophilic addition reactions. smolecule.com
Electrophilic catalysis plays a significant role in activating the carbonyl group of this compound for nucleophilic attack. As mentioned in the acid-catalyzed mechanism, a proton (an electrophile) can activate the carbonyl group. libretexts.org Similarly, Lewis acids are commonly used as electrophilic catalysts.
The mechanism involves the coordination of the Lewis acid (e.g., aluminum chloride in Friedel-Crafts acylation) to the lone pair of electrons on the carbonyl oxygen. smolecule.com This coordination withdraws electron density from the carbonyl group, increasing the partial positive charge on the carbonyl carbon and rendering it significantly more electrophilic. This "activated" ketone is then much more reactive towards even weak nucleophiles. This principle is fundamental in many synthetic transformations involving ketones.
Catalytic Mechanistic Pathways
Catalysis offers powerful methods to control the reactivity and, crucially, the stereoselectivity of reactions involving this compound.
Asymmetric cyanosilylation is a key reaction for creating chiral cyanohydrins, which are valuable synthetic intermediates. In the case of ketones like 4-phenylbutan-2-one (a close structural analog), organocatalysts can achieve high enantioselectivity. researchgate.netresearchgate.net The mechanism for the cyanosilylation of ketones using trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by a confined imidodiphosphorimidate (IDPi) organocatalyst has been studied. researchgate.netresearchgate.net
The proposed mechanism suggests that the catalyst activates the TMSCN, leading to the formation of a highly reactive silylated catalyst and hydrogen cyanide (HCN). researchgate.net The ketone substrate then reacts with the HCN. The chiral environment created by the catalyst's confined active site directs the approach of the cyanide to one of the two faces of the protonated ketone, resulting in the preferential formation of one enantiomer of the cyanohydrin. researchgate.net This "lock-and-key" approach is similar to how enzymes achieve high stereoselectivity. researchgate.net
| Catalyst Type | Key Mechanistic Feature | Outcome | Source |
|---|---|---|---|
| Confined IDPi Organocatalyst | Catalyst's chiral pocket directs nucleophilic attack on the ketone. | High enantioselectivity in the formation of chiral cyanohydrins. | researchgate.net |
| Chiral Amino Acid Salt | Formation of a chiral complex that facilitates enantioselective addition of cyanide. | High yields and enantioselectivities for a broad range of ketones. | colab.ws |
Transition metal complexes are widely used to catalyze asymmetric reactions. The enantioselectivity of these reactions is typically controlled by chiral ligands coordinated to the metal center. researchgate.net The specific pairing of a metal and a chiral ligand is crucial for the catalyst's effectiveness. researchgate.net
For reactions involving ketones, a chiral transition metal catalyst can create a chiral environment that differentiates the two prochiral faces of the carbonyl group. In a typical catalytic cycle for hydrogenation, for example, the ketone and hydrogen coordinate to the metal center. The chiral ligand ensures that the hydride is delivered to a specific face of the ketone, leading to the formation of one enantiomer of the corresponding alcohol in excess. diva-portal.org
The steric and electronic properties of the ligand are paramount. For instance, in copper-catalyzed C-H insertion reactions, replacing a phenyl sulfone with a more sterically demanding 1-naphthyl sulfone on the substrate led to enhanced enantioselectivity across a series of chiral bis(oxazoline) ligands. ucc.ie This demonstrates how subtle changes in ligand-substrate interactions, governed by sterics and electronics, can have a significant impact on the enantiomeric outcome of a reaction. diva-portal.orgucc.ie
Biocatalysts, or enzymes, offer exceptional selectivity under mild conditions. rug.nl The Baeyer-Villiger oxidation, which converts a ketone into an ester, can be performed with high regio- and enantioselectivity using Baeyer-Villiger monooxygenases (BVMOs). wikipedia.orgorganic-chemistry.org
Phenylacetone (B166967) monooxygenase (PAMO), a well-studied BVMO, catalyzes the oxidation of this compound. researchgate.net The catalytic cycle of PAMO involves a flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.orgacs.org
The mechanism proceeds as follows:
Flavin Reduction : The FAD cofactor is first reduced by NADPH. wikipedia.org
Peroxyflavin Formation : The reduced flavin reacts with molecular oxygen to form a key C4a-peroxyflavin intermediate. rug.nlwikipedia.org
Nucleophilic Attack : The distal oxygen of the peroxyflavin acts as a nucleophile, attacking the carbonyl carbon of the ketone substrate (this compound), forming a tetrahedral intermediate analogous to the Criegee intermediate in the chemical version of the reaction. wikipedia.org
Migratory Insertion : A concerted step involves the migration of one of the ketone's alpha-carbon groups to the oxygen, cleaving the O-O bond and forming the ester product. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
Product Release : The resulting ester and a hydroxyflavin are released, and the flavin is ready for the next catalytic cycle. wikipedia.org
In the PAMO-catalyzed oxidation of racemic (±)-3-methyl-4-phenylbutan-2-one, this enzymatic process can proceed with enantioselectivity, preferentially converting one enantiomer of the ketone into the corresponding benzyl (B1604629) acetate (B1210297) ester, allowing for the kinetic resolution of the racemic mixture. rug.nlresearchgate.net
| Enzyme | Substrate | Reaction Type | Key Mechanistic Step | Source |
|---|---|---|---|---|
| Phenylacetone Monooxygenase (PAMO) | (±)-3-Methyl-4-phenylbutan-2-one | Baeyer-Villiger Oxidation | Nucleophilic attack by a C4a-peroxyflavin intermediate followed by migratory insertion. | researchgate.netacs.org |
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical transformations involving this compound. By analyzing reaction rates, identifying rate-limiting steps, and mapping energetic landscapes, researchers can optimize synthetic protocols and understand the underlying factors that govern reaction outcomes.
The most common synthesis of this compound is a two-step process: an initial acid-catalyzed condensation followed by catalytic hydrogenation. google.com Kinetic analysis of this sequence is crucial for industrial-scale production. google.com
The first synthetic transformation is the acid-catalyzed aldol (B89426) condensation of 2-butanone (B6335102) and benzaldehyde (B42025) to produce the intermediate, 3-methyl-4-phenyl-3-en-2-butenone. google.comguidechem.com The reaction is typically conducted at temperatures between 50°C and 80°C. google.com Progress is monitored by tracking the diminishing concentration of benzaldehyde via gas chromatography, indicating that the condensation step itself is a key focus of kinetic control. google.comguidechem.com Under specific patented conditions, this step is reported to take approximately 4 hours to reach completion (defined as <0.5% remaining benzaldehyde). google.com
The second step is the catalytic hydrogenation of the C=C double bond of the enone intermediate to yield the final saturated ketone, this compound. google.comguidechem.com This reduction is typically performed using a Palladium-on-Carbon (Pd/C) catalyst under hydrogen pressure. google.comguidechem.com The reaction is monitored using high-performance liquid chromatography (HPLC) to track the disappearance of the starting enone. google.com This hydrogenation step has a reported reaction time of approximately 4 to 5 hours to achieve completion. guidechem.com
| Reaction Step | Reactants | Catalyst/Conditions | Kinetic Monitoring Method | Reported Reaction Time | Reference |
|---|---|---|---|---|---|
| 1. Condensation | 2-Butanone + Benzaldehyde | Acid (e.g., H₂SO₄), 65°C | Gas Chromatography (Benzaldehyde consumption) | ~4 hours | google.com |
| 2. Hydrogenation | 3-Methyl-4-phenyl-3-en-2-butenone | 5% Pd/C, H₂ (0.4 MPa), 40°C | High-Performance Liquid Chromatography (Enone consumption) | ~5 hours | google.comguidechem.com |
The energetic profile of a reaction pathway, often mapped using computational methods like Density Functional Theory (DFT), describes the energy changes as reactants transform into products through various transition states and intermediates. These profiles are critical for explaining and predicting reaction feasibility, rates, and selectivity.
While specific detailed energetic profiles for reactions of this compound are not widely published, studies on structurally similar ketones provide valuable models for understanding the governing principles. For its structural isomer, 3-phenylbutan-2-one, quantum chemical studies have been used to analyze the stereoselectivity of nucleophilic additions. These studies revealed that steric effects from the methyl group increase the strain energy in one of the possible transition states, causing the Felkin-Anh pathway to be energetically favored over the anti-Felkin-Anh pathway by approximately 2 kcal/mol. This energy difference, though small, is sufficient to dictate the major stereoisomer formed.
Computational investigations into other ketone reactions further illustrate how energetic profiles are determined. In studies of the nitrosation of ketone enolates, two distinct transition state models—a metal-chelated pericyclic state and an open-chain state—were proposed to explain reaction outcomes under different conditions. scispace.com Ab initio molecular orbital calculations determined the activation energies for the crucial C–N bond-forming step. For the reaction between a sodium enolate of acetone (B3395972) and methyl nitrite, the most favorable pathway was found to proceed through a specific transition state (TS1Na) with a calculated activation energy of 4.74 kcal/mol. scispace.com
Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) are also determined to understand the spontaneity and driving forces of a reaction. researchgate.net For example, complex formation reactions are often analyzed to determine if they are enthalpy-driven or entropy-driven. researchgate.net Such analyses provide a complete picture of the reaction's energetic landscape.
| Reaction Type / Compound | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Nucleophilic Addition to 3-Phenylbutan-2-one | Energy Difference (ΔE) between Transition States | ~2 kcal/mol | Favors Felkin-Anh pathway due to lower transition state energy, controlling stereoselectivity. | |
| Nitrosation of Acetone Enolate | Activation Energy (Ea) for C–N bond formation | 4.74 kcal/mol | Quantifies the energy barrier for the kinetically most favorable reaction path. | scispace.com |
Derivatives, Analogues, and Structure Activity Relationships
Structural Modifications and Analog Design
The design of analogues has focused on several key areas of the parent molecule, including halogenation, reduction of the ketone, and the introduction of various substituents on the phenyl ring and the butanone backbone.
The introduction of a halogen atom, such as chlorine, to the butanone chain significantly alters the electronic and steric properties of the molecule. 3-Chloro-4-phenylbutan-2-one (B14708161) is a key example of this class of derivatives.
Synthesis and Properties: The synthesis of 3-chloro-4-phenylbutan-2-one can be achieved through methods such as the iridium-catalyzed tandem isomerization/C-Cl bond formation of 4-phenyl-3-buten-2-ol (B3023580) orgsyn.org. This process yields the α-chloroketone with high selectivity orgsyn.org. The crude product can be purified by column chromatography to yield a yellow oil orgsyn.org.
Spectroscopic analysis of 3-chloro-4-phenylbutan-2-one reveals characteristic signals. In ¹H NMR spectroscopy, the following peaks are observed (500 MHz, CDCl₃): δ 2.29 (s, 3H), 3.08 (dd, J = 14.3, 8.1 Hz, 1H), 3.34 (dd, J = 14.3, 6.2 Hz, 1H), 4.41 (dd, J = 8, 6.2 Hz, 1H), 7.21–7.33 (m, 5H) orgsyn.org. The ¹³C NMR spectrum shows signals at δ 26.8, 39.8, 63.8, 127.2, 128.6, 129.3, 136.1, 202.6 orgsyn.org. The infrared spectrum displays a characteristic carbonyl stretch at 1715 cm⁻¹ orgsyn.org.
| Technique | Key Data Points |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ: 2.29 (s, 3H), 3.08 (dd, J=14.3, 8.1 Hz, 1H), 3.34 (dd, J=14.3, 6.2 Hz, 1H), 4.41 (dd, J=8, 6.2 Hz, 1H), 7.21–7.33 (m, 5H) orgsyn.org |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 26.8, 39.8, 63.8, 127.2, 128.6, 129.3, 136.1, 202.6 orgsyn.org |
| IR (neat) | 1715 cm⁻¹ (C=O stretch) orgsyn.org |
| HRMS (ESI) | Calculated for C₁₀H₁₁ClONa [M+Na]⁺: 205.0391, Found: 205.0394 orgsyn.org |
Reduction of the ketone group in 3-methyl-4-phenylbutan-2-one to a hydroxyl or an amino group leads to the formation of corresponding alcohols and amines. These derivatives have distinct physical and chemical properties.
2-Methyl-4-phenylbutan-2-ol: This tertiary alcohol can be prepared through various synthetic routes, including the Grignard reaction of benzylacetone (B32356) with methyl magnesium chloride or the reaction of a benzylmagnesium halide with isobutylene (B52900) oxide chemicalbook.comgoogle.com. It is described as a colorless liquid with a floral, lily-like odor chemicalbook.com.
3-Methyl-1-phenylbutan-2-amine: Amines derived from the this compound backbone are another important class of analogues. While direct synthesis from the parent ketone is possible, other routes are also employed. For example, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for the synthesis of the drug Repaglinide, can be synthesized from o-fluorobenzaldehyde through a multi-step process involving a Grignard reaction, oxidation, piperidine (B6355638) substitution, oximation, and reduction researchgate.net. Another related compound, 2-phenyl-3-aminobutane, also known as β-methylamphetamine, was first synthesized in 1939 wikipedia.org.
Modifications to the phenyl ring of the 3-phenylpropyl side chain have been a key area of investigation. The introduction of various substituents at different positions on the phenyl ring can significantly impact the molecule's interaction with biological targets. Research in this area has explored the role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene (B1212753), and oxo substituents on the affinity for dopamine (B1211576) and serotonin (B10506) transporters ebi.ac.uknih.gov.
Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents influence binding affinity and selectivity. For instance, in one study, 2-substituted analogs showed a different SAR profile compared to 3-substituted analogs nih.gov. Steric and electronic effects of the substituents were found to be critical for binding affinity nih.gov.
The α-amino ketone moiety is a common structural motif in many biologically active compounds nih.gov. N-acylation of the corresponding α-amino ketone derived from this compound can lead to a diverse range of derivatives. These N-acyl-α-amino ketones can serve as precursors for the synthesis of heterocyclic compounds, such as 1,3-oxazoles nih.gov. The synthesis of these derivatives often involves the acylation of an α-amino ketone hydrochloride salt, which can be achieved under neutral conditions using anhydrides with dimethylformamide catalysis thieme-connect.com.
Thiourea (B124793) derivatives represent another class of analogues that can be synthesized from the this compound backbone. The reaction of 4-phenylbutanone with 4-methyl-3-thiosemicarbazide yields 3-Methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea scispace.com. The crystal structure of this compound has been determined, revealing a U-shaped conformation stabilized by an intramolecular amine-N—H···π(phenyl) interaction scispace.com. The configuration about the imine bond is E researchgate.net.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃S scispace.com |
| Conformation | U-shape scispace.com |
| Key Intramolecular Interaction | amine-N—H···π(phenyl) scispace.com |
| Imine Bond Configuration | E researchgate.net |
Synthetic Strategies for Analog Preparation
The preparation of analogues of this compound employs a variety of synthetic strategies, reflecting the diversity of the target molecules.
For the synthesis of the parent ketone itself, one method involves the acid-catalyzed condensation of 2-butanone (B6335102) and benzaldehyde (B42025) to form 3-methyl-4-phenyl-3-en-2-butenone, followed by catalytic hydrogenation guidechem.comgoogle.com.
The synthesis of halogenated derivatives often involves the use of specific halogenating agents and catalysts to ensure regioselectivity, as seen in the preparation of 3-chloro-4-phenylbutan-2-one orgsyn.org.
The preparation of alcohol and amine derivatives typically involves reduction of the ketone functionality. Grignard reactions are a common method for introducing alkyl groups and forming tertiary alcohols chemicalbook.comgoogle.com. The synthesis of amines can be achieved through reductive amination or by multi-step sequences starting from different precursors researchgate.net.
For substituted phenylpropyl analogues, the synthetic strategies often involve building the molecule from a substituted phenyl starting material or introducing the substituent at a later stage in the synthesis.
The synthesis of N-acyl-α-amino ketones and their heterocyclic derivatives relies on the formation of the α-amino ketone intermediate, followed by acylation and subsequent cyclization reactions nih.govthieme-connect.com.
Thiourea derivatives are typically prepared through the condensation reaction of the parent ketone with a substituted thiosemicarbazide (B42300) scispace.com.
Grignard Reactions for Tertiary Alcohols
The ketone functional group in this compound serves as a prime site for nucleophilic addition, particularly with Grignard reagents, to generate tertiary alcohols. In this reaction, the Grignard reagent, a potent organometallic nucleophile, attacks the electrophilic carbonyl carbon of the ketone. organicchemistrytutor.commasterorganicchemistry.com This process breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent protonation, typically through an acidic workup, yields the final tertiary alcohol product. organicchemistrytutor.comyoutube.com
The structure of the resulting tertiary alcohol is determined by the specific Grignard reagent employed. As the ketone provides two of the R groups attached to the carbinol carbon (a methyl group and a 1-methyl-2-phenylethyl group), the third R group is introduced by the Grignard reagent. masterorganicchemistry.com This allows for the synthesis of a diverse range of tertiary alcohols with varied alkyl, aryl, or vinyl substituents.
For instance, reacting this compound with different Grignard reagents would produce a variety of tertiary alcohols, as illustrated in the table below.
| Starting Ketone | Grignard Reagent | Resulting Tertiary Alcohol |
| This compound | Methylmagnesium bromide | 2,3-Dimethyl-4-phenylbutan-2-ol |
| This compound | Ethylmagnesium bromide | 3-Methyl-2-ethyl-4-phenylbutan-2-ol |
| This compound | Phenylmagnesium bromide | 3-Methyl-2,4-diphenylbutan-2-ol |
This synthetic route is a standard and efficient method for creating tertiary alcohols, which are valuable intermediates in organic synthesis. masterorganicchemistry.comstudy.com The reaction with ketones is generally a straightforward addition, unlike reactions with esters which involve a double addition of the Grignard reagent. masterorganicchemistry.comyoutube.comudel.edulibretexts.org
Derivatization from Intermediate Compounds
Derivatives of this compound can be synthesized not only from the ketone itself but also from its synthetic intermediates. A common industrial synthesis of this compound involves a two-step process starting with benzaldehyde and 2-butanone. guidechem.comgoogle.com
The first step is an acid-catalyzed aldol (B89426) condensation which forms the α,β-unsaturated ketone, 3-methyl-4-phenyl-3-buten-2-one. guidechem.comgoogle.com This intermediate is a versatile precursor for various derivatives.
Heterocyclic Compounds : The α,β-unsaturated ketone intermediate can react with dinucleophiles like guanidine (B92328) derivatives. For example, its reaction with methyl- and benzylguanidine leads to the formation of N2-substituted 2-pyrimidinamines, constructing a pyrimidine (B1678525) ring.
Saturated Ketone : The intermediate is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to reduce the carbon-carbon double bond and yield this compound. guidechem.comgoogle.com
Another key intermediate for derivatization is the corresponding α-chloroketone, 3-chloro-4-phenylbutan-2-one. This compound can be synthesized and subsequently used to create other functionalized molecules. orgsyn.org For example, it can be reacted with thiourea in ethanol (B145695) to synthesize 5-benzyl-4-methyl-2-aminothiazolium hydrochloride, a thiazolium salt. orgsyn.org
| Intermediate Compound | Reagent | Derivative Product |
| 3-Methyl-4-phenyl-3-buten-2-one | Hydrogen (H₂) with Pd/C catalyst | This compound |
| 3-Methyl-4-phenyl-3-buten-2-one | Methylguanidine | N2-Methyl-4-(1-phenylethyl)pyrimidine-2-amine |
| 3-chloro-4-phenylbutan-2-one | Thiourea | 5-benzyl-4-methyl-2-aminothiazolium hydrochloride |
Structure-Property and Structure-Activity Relationship Studies (SAR)
Influence of Substituents on Reactivity and Biological Function
The chemical reactivity of this compound and its derivatives is significantly influenced by the substituents on the molecule. The key structural features are the phenyl ring, the methyl group at the 3-position, and the ketone carbonyl group.
Phenyl Group : The phenyl group is a major determinant of the molecule's electronic properties. Substituents on the benzene (B151609) ring can either activate or deactivate it towards electrophilic aromatic substitution. lumenlearning.comlumenlearning.com Electron-donating groups increase the ring's nucleophilicity and accelerate reactions, while electron-withdrawing groups have the opposite effect. lumenlearning.comscribd.comlibretexts.org For example, adding a hydroxyl group (-OH) to the phenyl ring would make it much more reactive, whereas adding a nitro group (-NO₂) would make it significantly less reactive. libretexts.org
Methyl Group : The methyl group adjacent to the carbonyl (at the α-position) influences the reactivity of the carbonyl group and the acidity of the α-hydrogen. Its electron-donating inductive effect can slightly stabilize adjacent carbocation intermediates that might form during certain reactions. libretexts.org
Ketone Group : The carbonyl group is the primary site for nucleophilic attack. The presence of the bulky 1-phenylethyl group can introduce steric hindrance, potentially affecting the rate of reaction compared to less hindered ketones.
While specific biological activity data for this compound is limited, structure-activity relationship (SAR) studies on analogous compounds highlight the importance of substituent patterns. smolecule.com For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency, demonstrating how subtle structural changes can significantly impact biological function. acs.org
Stereochemical Control in Derivative Synthesis
Stereochemistry is a critical aspect in the synthesis of derivatives of this compound, as the molecule possesses a chiral center at the C3 position. The compound can exist as (R)-3-Methyl-4-phenylbutan-2-one and (S)-3-Methyl-4-phenylbutan-2-one. nih.gov The synthesis of stereochemically pure derivatives requires stereoselective or enantioselective methods.
Control over stereochemistry is often achieved by using chiral catalysts or starting from chiral precursors. For example, in the synthesis of related structures, multi-enzyme cascade reactions have been used to achieve high stereoselectivity. An ene-reductase can be used for the stereoselective reduction of the C=C double bond in the precursor 3-methyl-4-phenylbut-3-en-2-one, followed by an alcohol dehydrogenase for the reduction of the carbonyl group. The choice of enzyme, such as OYE3 from Saccharomyces cerevisiae, can lead specifically to the (S)-enantiomer of the saturated ketone with high enantiomeric excess.
Similarly, enantioselective aldol reactions can be employed to create chiral alcohol derivatives. The reaction between acetone (B3395972) and benzaldehyde can be catalyzed by a chiral organocatalyst, such as N-PEG-(L)-prolinamide, to produce (R)-4-hydroxy-4-phenylbutan-2-one in high yield and enantiomeric excess. researchgate.net This demonstrates that by selecting the appropriate chiral catalyst or reagent, chemists can control the three-dimensional arrangement of atoms in the derivative products, which is crucial for applications where a specific stereoisomer is required.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Methyl-4-phenylbutan-2-one by providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons in each environment through integration.
The phenyl group protons typically appear as a multiplet in the aromatic region, approximately between δ 7.10 and 7.30 ppm. The benzylic protons (H-4) are expected to be a doublet of doublets due to coupling with the vicinal proton (H-3). The methine proton (H-3) would likely present as a multiplet, being coupled to both the benzylic protons and the adjacent methyl group. The methyl protons of the acetyl group (H-1) would appear as a singlet, while the methyl group at the C-3 position would be a doublet, coupling with the H-3 proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (CH₃-C=O) | ~2.1 | Singlet | N/A |
| H-3 (CH) | ~2.8-3.0 | Multiplet | |
| H-4 (CH₂) | ~2.6 and ~3.1 | Doublet of Doublets | |
| C₆H₅ | ~7.1-7.3 | Multiplet | |
| CH₃ at C-3 | ~1.1 | Doublet | ~7.0 |
Note: The above table is based on predicted values and typical ranges for similar compounds. Exact values may vary based on solvent and experimental conditions.
¹³C NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum offers a detailed map of the carbon framework of this compound. A Chinese patent provides the following experimental chemical shift values for the carbon atoms in the molecule.
The carbonyl carbon (C-2) is characteristically found at the most downfield position, appearing at δ 212.0 ppm. The aromatic carbons of the phenyl ring are observed in the range of δ 126.2 to 139.6 ppm. The aliphatic carbons of the butanone chain, C-1, C-3, and C-4, along with the methyl group at C-3, resonate at higher field strengths.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 (CH₃-C=O) | 28.8 |
| C-2 (C=O) | 212.0 |
| C-3 (CH) | 48.7 |
| C-4 (CH₂) | 38.8 |
| C-3 CH₃ | 16.2 |
| C-ipso (Phenyl) | 139.6 |
| C-ortho (Phenyl) | 128.9 |
| C-meta (Phenyl) | 128.3 |
| C-para (Phenyl) | 126.2 |
2D NMR Techniques (e.g., COSY, HSQC) for Unambiguous Signal Assignment
To definitively assign the proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Key correlations would be expected between:
The H-3 methine proton and the H-4 benzylic protons.
The H-3 methine proton and the protons of the methyl group at C-3.
Within the phenyl ring, correlations between ortho, meta, and para protons would be observed.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would unambiguously link:
The singlet at ~2.1 ppm to the C-1 carbon at 28.8 ppm.
The multiplet at ~2.8-3.0 ppm to the C-3 carbon at 48.7 ppm.
The doublet of doublets at ~2.6 and ~3.1 ppm to the C-4 carbon at 38.8 ppm.
The doublet at ~1.1 ppm to the C-3 methyl carbon at 16.2 ppm.
The aromatic proton signals to their corresponding phenyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
GC-MS for Compound Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For this compound, GC-MS serves to confirm its identity and assess its purity.
In the mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 162, corresponding to the molecular weight of the compound (C₁₁H₁₄O). The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Predicted Fragmentation Pattern:
| m/z | Fragment Ion | Possible Loss |
| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion |
| 147 | [C₁₀H₁₁O]⁺ | Loss of CH₃ |
| 119 | [C₈H₇O]⁺ | Loss of C₃H₇ (isopropyl) |
| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (rearrangement) |
| 71 | [C₄H₇O]⁺ | α-cleavage |
| 43 | [C₂H₃O]⁺ | Acetyl cation (α-cleavage) |
The presence of a peak at m/z 91 is a strong indicator of a benzyl (B1604629) group, which can rearrange to the stable tropylium ion. The peak at m/z 43, representing the acetyl cation, would also be a prominent feature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements.
Calculated Exact Mass:
| Formula | Calculated Monoisotopic Mass |
| C₁₁H₁₄O | 162.1045 u |
Experimental determination of the molecular ion's mass with high resolution would confirm the elemental composition as C₁₁H₁₄O, providing strong evidence for the compound's identity.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a pivotal technique for the identification of functional groups within the this compound molecule. The analysis of the infrared spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.
The most prominent feature in the IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) group of the ketone. This peak is typically observed in the range of 1710-1720 cm⁻¹. A reported spectrum for the compound specifies this peak at 1713 cm⁻¹ google.com.
The presence of the phenyl group gives rise to several characteristic signals. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. A peak at 1456 cm⁻¹ is indicative of these aromatic ring vibrations google.com. Furthermore, strong absorptions corresponding to C-H out-of-plane bending for a monosubstituted benzene ring are observed in the fingerprint region, specifically at 740 cm⁻¹ and 700 cm⁻¹ google.com.
The aliphatic portions of the molecule, including the methyl and methylene (B1212753) groups, are identified by their C-H stretching and bending vibrations. Symmetric and asymmetric stretching vibrations for these sp³-hybridized carbons are found in the 2850-3000 cm⁻¹ range, with specific peaks reported at 2920 cm⁻¹ and 2930 cm⁻¹ google.com. Additional bands at 1360 cm⁻¹ and 1162 cm⁻¹ are attributed to C-H bending and other skeletal vibrations within the molecule google.com.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 2930, 2920 | Aliphatic C-H | Asymmetric/Symmetric Stretch |
| 1713 | Ketone C=O | Stretch |
| 1456 | Aromatic C=C | Ring Stretch |
| 1360 | Aliphatic C-H | Bend (Methyl) |
| 1162 | C-C / C-O | Skeletal Vibration |
| 740, 700 | Aromatic C-H | Out-of-Plane Bend |
X-ray Crystallography
Single crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. It also reveals details about crystal packing and intermolecular interactions.
A thorough review of published scientific literature indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation, crystal system, space group, and unit cell dimensions are not currently available.
Should a suitable single crystal of this compound be grown and analyzed, the technique would elucidate:
Molecular Conformation: The spatial orientation of the phenyl group relative to the butanone chain.
Stereochemistry: The absolute configuration of the chiral center at carbon-3, if a single enantiomer crystallizes. For a racemic mixture, it would show the arrangement of both enantiomers in the crystal lattice.
Crystal Packing: How individual molecules are arranged relative to one another, identifying any intermolecular forces such as C-H···O or π-π stacking interactions that stabilize the crystal structure.
Chromatographic Techniques for Separation and Purity
Gas chromatography (GC) is a fundamental technique employed in both the synthesis and quality control of this compound. Its primary applications are monitoring the progress of chemical reactions and assessing the purity of the final product.
In the synthesis of this compound, which can involve the reduction of 3-methyl-4-phenyl-3-en-2-one, GC is used to track the disappearance of starting materials and the appearance of the desired product google.com. For instance, during the initial condensation reaction to form the precursor, GC analysis can be used to monitor the remaining amount of the benzaldehyde (B42025) reactant, with the reaction considered complete when its content falls below a certain threshold, such as 0.5% guidechem.com.
Following synthesis and purification, GC is a standard method for determining the purity of this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can effectively separate the target compound from residual solvents, starting materials, and byproducts rsc.org. Purity levels exceeding 99% for this compound have been reported and confirmed using gas chromatography analysis google.comguidechem.com.
Table 2: Applications of Gas Chromatography (GC) for this compound
| Application | Purpose | Typical Detection Method |
| Reaction Monitoring | Track consumption of reactants (e.g., benzaldehyde) and formation of intermediates/product. | GC-FID, GC-MS |
| Purity Assessment | Quantify the percentage of this compound in the final product. | GC-FID |
| Impurity Profiling | Identify and quantify residual solvents, starting materials, or byproducts. | GC-MS |
High-performance liquid chromatography (HPLC) is a versatile and indispensable tool for the analysis of this compound, offering high-resolution separation for both purity assessment and the determination of enantiomeric composition.
For purity analysis, reverse-phase HPLC (RP-HPLC) is commonly utilized. In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid sielc.com. HPLC is employed to monitor the hydrogenation step in the synthesis of this compound from its unsaturated precursor, ensuring the reaction proceeds to completion google.comguidechem.com. It is also used alongside GC to confirm the high purity (>99%) of the final product google.comguidechem.com. It has been noted that achieving high purity as determined by HPLC can be more challenging than by GC analysis guidechem.com.
Due to the presence of a stereocenter at the third carbon, this compound exists as a pair of enantiomers. Chiral HPLC is the benchmark method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is crucial in asymmetric synthesis where the goal is to produce one enantiomer selectively rsc.org. The separation is achieved using a chiral stationary phase (CSP). While specific methods for this exact compound are not widely detailed, CSPs based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) carbamates) are frequently and successfully used for the enantioseparation of chiral ketones and are applicable in this case nih.govmdpi.com. The choice of mobile phase, often a mixture of alkanes and an alcohol modifier, is optimized to achieve baseline separation of the two enantiomer peaks sigmaaldrich.com.
Table 3: Applications of High-Performance Liquid Chromatography (HPLC) for this compound
| HPLC Mode | Application | Typical Stationary Phase | Typical Mobile Phase |
| Reverse-Phase (RP-HPLC) | Reaction monitoring, purity assessment | C18 (e.g., Newcrom R1) | Acetonitrile / Water / Acid |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess (ee) | Polysaccharide-based (e.g., Amylose/Cellulose derivatives) | Hexane / Isopropanol |
Other Analytical Methods
Beyond standard spectroscopic methods like NMR and IR, a suite of other analytical techniques offers deeper characterization of this compound and materials used in its synthesis.
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds like this compound, this is typically achieved through combustion analysis. In this method, a sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, etc.). These gases are then quantified to determine the percentage of each element present.
The molecular formula of this compound is C₁₁H₁₄O. Based on this, the theoretical elemental composition can be calculated.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 81.43 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 8.70 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.87 |
| Total | | | | 162.232 | 100.00 |
Experimental data from combustion analysis is compared against these theoretical values to confirm the purity and empirical formula of a synthesized sample.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of a molecule is influenced by the types of bonds and functional groups present.
For ketones such as this compound, the most relevant electronic transition is the n→π* (non-bonding to pi-antibonding) transition of the carbonyl group (C=O). This transition involves the excitation of an electron from one of the non-bonding lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond. Saturated ketones typically exhibit a weak absorption band corresponding to this n→π* transition in the region of 270-300 nm masterorganicchemistry.com.
The phenyl group in this compound also acts as a chromophore and would be expected to show absorption bands characteristic of the benzene ring, typically around 254 nm. Since the phenyl group is not in conjugation with the carbonyl group in this saturated ketone, their electronic transitions are largely independent. A study on the ultraviolet absorption spectra of benzylacetones (a class of compounds to which this compound belongs) was conducted by Marsocci and MacKenzie in 1959, which would provide more specific data for this class of non-conjugated phenylalkanones science-softcon.de.
Table 2: Expected UV-Visible Absorption for this compound
| Chromophore | Transition | Expected λmax (nm) |
|---|---|---|
| Carbonyl (C=O) | n→π* | ~270-300 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not typically used to analyze the bulk structure of an organic molecule like this compound, it is an invaluable tool for characterizing the catalysts often employed in its synthesis.
For instance, the reduction of an unsaturated precursor to form this compound can be achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. XPS can be used to analyze the surface of such a catalyst to:
Determine the oxidation state of the active metal: XPS can distinguish between different oxidation states of palladium (e.g., Pd(0), Pd(II)), which is crucial for understanding the catalytic activity.
Quantify the surface concentration of the metal: The amount of palladium on the surface of the carbon support can be determined, which relates to the catalyst's efficiency.
Identify surface contaminants: XPS can detect the presence of impurities on the catalyst surface that might poison the reaction.
By providing detailed information about the catalyst's surface, XPS helps in optimizing the reaction conditions for the synthesis of this compound and understanding catalyst deactivation mechanisms.
This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-3-Methyl-4-phenylbutan-2-one. Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The carbonyl group in a chiral ketone acts as a chromophore, and its interaction with the chiral environment of the rest of the molecule gives rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the three-dimensional arrangement of the atoms around the chromophore.
For chiral ketones, the "octant rule" has historically been used as a semi-empirical method to predict the sign of the Cotton effect associated with the n→π* transition of the carbonyl group, and thus infer the absolute configuration. This rule divides the space around the carbonyl group into eight octants, and the contribution of substituents in each octant to the Cotton effect is considered.
Modern approaches to absolute configuration assignment using ECD rely heavily on quantum-mechanical calculations. The general workflow involves:
Conformational Analysis: The possible low-energy conformations of the molecule are determined using computational methods.
ECD Spectrum Calculation: The ECD spectrum for each conformer is calculated using time-dependent density functional theory (TDDFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted populations (Boltzmann distribution) to generate a final theoretical spectrum for a specific enantiomer (e.g., the R-enantiomer).
Comparison with Experiment: The theoretical spectrum is then compared with the experimentally measured ECD spectrum. A good match between the experimental and the calculated spectrum for the R-enantiomer allows for the confident assignment of the absolute configuration as R. If the experimental spectrum is the mirror image of the calculated R-spectrum, the absolute configuration is assigned as S.
While no specific ECD studies for this compound are readily available in the literature, this combined experimental and theoretical approach is the standard method for determining the absolute configuration of such chiral acyclic ketones.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) for Geometric Optimization and Electronic Properties (e.g., HOMO-LUMO)
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 3-Methyl-4-phenylbutan-2-one, DFT would be employed to perform a geometric optimization, which determines the most stable three-dimensional arrangement of its atoms. This optimized geometry corresponds to the minimum energy state of the molecule.
Once the geometry is optimized, DFT can be used to calculate various electronic properties. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The following table illustrates the type of data that would be generated from a DFT study on this compound.
| Computational Parameter | Calculated Value (Hypothetical) | Unit |
|---|---|---|
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | -1.2 | eV |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into dynamic processes.
Prediction of Reactivity and Reaction Pathways
MD simulations can be used to explore the reactivity of this compound and to predict potential reaction pathways. By simulating the molecule in the presence of other reactants or under specific conditions (e.g., high temperature), it is possible to observe the breaking and forming of chemical bonds, thus elucidating reaction mechanisms. For instance, the reactivity of the carbonyl group, a key functional group in ketones, towards nucleophilic addition could be investigated. stackexchange.com These simulations can help identify transition states and intermediates, providing a more complete picture of the reaction landscape.
Conformational Analysis and Intermolecular Interactions
This compound has several rotatable single bonds, which allows the molecule to adopt various three-dimensional conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. MD simulations can be used to sample the conformational space of the molecule, revealing the preferred spatial arrangements of its constituent groups. Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and its ability to interact with other molecules. The analysis would focus on the rotation around the C-C bonds in the butyl chain and the bond connecting the phenyl group to the chain.
Furthermore, MD simulations can shed light on the intermolecular interactions between molecules of this compound or with solvent molecules. These interactions, which include van der Waals forces and dipole-dipole interactions, govern the macroscopic properties of the substance, such as its boiling point and solubility.
In Silico Studies for Biological Prediction
In silico methods are computational techniques used to predict the biological activity of molecules. nih.gov These approaches are valuable in drug discovery and toxicology for screening large numbers of compounds quickly and cost-effectively. For this compound, in silico studies could be employed to predict its potential interactions with biological targets, such as enzymes or receptors.
Techniques like molecular docking could be used to predict how this compound might bind to the active site of a specific protein. This would involve generating a 3D model of the compound and computationally placing it into the binding pocket of a target protein to estimate the binding affinity. Additionally, Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of molecules with their biological activity, could be developed to predict the potential bioactivity of this compound based on the known activities of structurally similar compounds. Such studies could guide further experimental investigations into the pharmacological or toxicological properties of this compound. nih.gov
Pharmacodynamic Profile Prediction
Pharmacodynamic predictions aim to elucidate how a chemical compound might interact with biological targets at a molecular level, thereby exerting a pharmacological effect. One of the primary computational techniques for this is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.
For this compound, a pharmacophore model could be developed based on its three-dimensional structure. The key pharmacophoric features of this molecule would likely include:
A hydrophobic region: associated with the phenyl group.
A hydrogen bond acceptor: the carbonyl oxygen of the ketone group.
Additional hydrophobic/aliphatic regions: corresponding to the methyl and butyl moieties.
By comparing this pharmacophore to databases of known pharmacophores for various biological targets, it is possible to predict potential protein targets for this compound. This virtual screening approach can identify potential mechanisms of action and guide experimental validation.
Table 1: Predicted Pharmacodynamic Interactions for this compound based on Structural Features
| Pharmacophoric Feature | Potential Interacting Residues in a Protein Binding Site | Predicted Type of Interaction |
| Phenyl Group | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine | Hydrophobic, π-π stacking |
| Carbonyl Oxygen | Serine, Threonine, Asparagine, Glutamine, Arginine, Lysine | Hydrogen bonding |
| Methyl Group | Alanine, Valine, Leucine, Isoleucine | Hydrophobic |
| Butyl Chain | Leucine, Isoleucine, Valine, Methionine | Hydrophobic |
This table represents a generalized prediction of potential interactions based on the chemical structure of this compound. The actual interactions would depend on the specific topology and amino acid composition of a given protein's binding site.
Toxicity Prediction
Computational toxicology, or in silico toxicology, utilizes computer-based models to predict the potential toxicity of chemical substances. These methods are becoming increasingly important for prioritizing compounds for further testing and for reducing the reliance on animal testing. Various approaches, including Quantitative Structure-Activity Relationship (QSAR) models and the use of specialized toxicity prediction software, can be applied to this compound.
QSAR models are mathematical relationships that correlate a compound's chemical structure with its biological activity or toxicity. For toxicity prediction, these models are built using large datasets of compounds with known toxicological properties. By inputting the structure of this compound into these models, it is possible to estimate its potential for various types of toxicity.
Numerous software platforms, such as DEREK Nexus, TOPKAT, and TEST (Toxicity Estimation Software Tool), incorporate a variety of predictive models for different toxicity endpoints. europa.eu These tools can assess the likelihood of a compound causing adverse effects such as mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization based on its structural features and physicochemical properties.
Table 2: Illustrative In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Predicted Outcome | Basis for Prediction (Structural Alerts/Physicochemical Properties) |
| Mutagenicity (Ames test) | Likely Negative | Absence of common structural alerts for mutagenicity (e.g., aromatic amines, nitro groups). |
| Carcinogenicity | Indeterminate | The presence of a benzene (B151609) ring can sometimes be associated with carcinogenic potential, but the overall structure is not a classic carcinogen. Further evaluation would be needed. |
| Hepatotoxicity | Possible | Ketone functionalities can sometimes be metabolized to reactive intermediates that may cause liver toxicity. The lipophilic nature of the compound could also contribute to its accumulation in the liver. |
| Skin Sensitization | Low to Moderate | While not a strong sensitizer, the carbonyl group could potentially act as a Michael acceptor after metabolic activation, which is a mechanism for skin sensitization. |
| hERG Inhibition | Low Probability | The structure does not contain the typical pharmacophore for hERG channel blockers (e..g., a basic nitrogen and a hydrophobic region at a specific distance). |
Disclaimer: The predictions in this table are hypothetical and for illustrative purposes only. They are based on general principles of computational toxicology and the known structural features of this compound. These predictions have not been experimentally validated and should not be considered as a definitive assessment of the compound's toxicity.
The predictions are derived from the identification of "toxicophores," which are specific chemical moieties or substructures known to be associated with toxicity. For instance, the metabolic activation of the ketone group could be a potential area of concern for hepatotoxicity. Computational models can simulate the metabolic pathways of this compound to identify potential reactive metabolites and their associated toxicities.
Biological Activities and Pharmaceutical Research Applications
Neurological and Central Nervous System Research
No scientific literature was identified that investigates the neurological or central nervous system effects of 3-Methyl-4-phenylbutan-2-one. Searches for this compound in the context of neurological research did not yield any relevant results.
Exploration of Central Nervous System Modulation (e.g., for 4-phenylbutan-2-one)
While direct research into the central nervous system (CNS) effects of this compound is not extensively documented, studies on analogous ketones provide a basis for potential neurological activity. For instance, methyl n-butyl ketone has been shown to affect nervous system function and behavior in animal studies nih.gov. Another related compound, 4-(Phenylsulfanyl)butan-2-one, has demonstrated neuroprotective effects in a rat model of optic nerve crush, suggesting it may work by reducing apoptosis and inflammation nih.gov. The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which shares a phenyl group attached to a nitrogen-containing ring, is known to damage dopaminergic neurons and is used to model Parkinson's disease, highlighting that small molecules with similar structural motifs can have profound CNS effects nih.gov. These examples suggest that the phenylbutanone scaffold could be a starting point for exploring new CNS-active agents.
Dopamine (B1211576) and Serotonin (B10506) Transporter Ligand Development
The development of ligands for monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), is a significant area of pharmaceutical research for treating various neurological and psychiatric disorders nih.gov. These transporters regulate neurotransmitter levels, and substances that bind to them can act as inhibitors or substrates nih.govnih.govresearchgate.net.
Research has focused on designing novel ligands with high affinity and selectivity for these transporters. For example, novel tropane (B1204802) analogs have been synthesized and evaluated for their binding to DAT and SERT, with some showing wash-resistant properties, indicating a potential for irreversible binding nih.gov. The selectivity of these ligands for DAT versus SERT is often determined by their association rate constant rather than their residence time in the binding site consensus.app. While direct studies on this compound as a DAT/SERT ligand are limited, its core structure could be modified to create derivatives that interact with these critical CNS targets. The structure-activity relationships of various compounds, including stimulants and antidepressants, at these transporters are well-studied, providing a roadmap for the design of new potential ligands based on the this compound scaffold researchgate.net.
Precursor and Intermediate in Pharmaceutical Synthesis
Synthesis of Mebeverine Precursors and Analogues
This compound and its derivatives are valuable precursors in the synthesis of the antispasmodic drug Mebeverine, which is used to treat irritable bowel syndrome (IBS) journal7publish.comjournaljpri.comamazonaws.com. The synthesis of Mebeverine often involves the use of a ketone precursor, such as 4-methoxyphenyl (B3050149) acetone (B3395972), which undergoes reductive amination to introduce the necessary amine functionality journal7publish.comamazonaws.com.
Table 1: Comparison of Synthetic Routes for Mebeverine Hydrochloride This table is interactive. You can sort and filter the data.
| Parameter | Reported Process | Improved Process | Reference |
|---|---|---|---|
| Starting Ketone | 4-methoxy phenyl acetone | 4-methoxy phenyl acetone | journal7publish.com |
| Reductive Amination Catalyst | Platinum on Carbon (Pt/C) | Raney Nickel (Raney Ni) | journal7publish.com, amazonaws.com |
| Overall Yield | < 46% | 77% | journal7publish.com, journaljpri.com |
| Purity (by HPLC) | Not specified | ≥ 99.7% | journaljpri.com |
| Key Advantages | Established method | High purity, improved yield, cost-effective, eco-friendly | journal7publish.com, journaljpri.com, amazonaws.com |
Intermediate in the Synthesis of Analgesics (e.g., Remifentanil, Fentanyl Analogues)
The 4-anilinopiperidine structure is the core of many potent synthetic opioid analgesics, including Fentanyl and its analogues like Remifentanil and Carfentanil nih.govnih.govwebpoisoncontrol.orgceon.rs. The synthesis of these complex molecules often involves building the central piperidine (B6355638) ring, a process where ketone intermediates can play a crucial role. For example, the synthesis of various Fentanyl analogues starts from substituted piperidine-4-one precursors nih.govnih.gov.
Specifically, the creation of 3-methyl-fentanyl, a highly potent analogue, involves modifications to the piperidine ring nih.gov. The analgesic potency of these compounds is significantly influenced by the substituents on the piperidine ring, including their size and stereochemistry ceon.rs. While this compound is not a direct precursor to the piperidine ring itself, its structural elements are relevant to the side chains and modifications that are crucial for the analgesic activity of Fentanyl derivatives. The synthesis of these analgesics is a multi-step process, and the use of versatile chemical building blocks is essential for creating a diverse range of active compounds researchgate.netmediresonline.orgnih.gov.
Building Block for Chiral Amino-Alcohols (e.g., for Statins, HIV Protease Inhibitors)
Chiral amino-alcohols are critical building blocks in the synthesis of a wide array of optically pure pharmaceuticals researchgate.net. These include important drug classes such as HIV protease inhibitors (e.g., Atazanavir and Darunavir) and statins used for lowering cholesterol researchgate.netresearchgate.netnih.govnih.govdiva-portal.org. The production of single-enantiomer drug intermediates is of increasing importance in the pharmaceutical industry to ensure safety and efficacy researchgate.net.
Ketones like this compound serve as prochiral starting materials for the synthesis of these vital intermediates. The asymmetric reduction of the ketone group is a key step, often accomplished using biocatalytic methods with enzymes like ketoreductases or dehydrogenases researchgate.netnih.gov. This enzymatic approach allows for high chemo-, regio-, and enantioselectivity, yielding chiral alcohols with high enantiomeric excess (often >99%) researchgate.netnih.gov. These chiral alcohols can then be further converted into the desired chiral amino-alcohols, which are subsequently incorporated into the final drug molecule westlake.edu.cnnih.gov.
Enzyme Interaction Studies
The study of interactions between small molecules and enzymes is fundamental to drug discovery and biocatalysis. Ketones such as this compound can be valuable probes and substrates in these studies. For instance, multi-enzyme cascade reactions have been developed for the stereoselective synthesis of specific alcohol stereoisomers from unsaturated ketone precursors polimi.it. This involves the combined action of ene-reductases (ERs) and alcohol dehydrogenases (ADHs) in a one-pot reaction to control the formation of two adjacent stereocenters polimi.it.
Furthermore, understanding how multiple inhibitors interact with an enzyme can provide insights into its mechanism and guide the design of more effective drugs researchgate.net. Quinazolinone derivatives, for example, have been investigated as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for antidiabetic drugs nih.gov. While not directly a quinazolinone, the study of how different structural motifs interact with enzyme active sites is a broad field where derivatives of this compound could potentially be explored as enzyme inhibitors or modulators.
Interaction with Enzymes and Biomolecules
The interaction of this compound with enzymes is primarily understood through its role as a substrate or intermediate in catalytic reactions. As a saturated ketone, its primary site of enzymatic interaction is the carbonyl group, which can be targeted by reductases. The molecular structure, featuring a methyl group at the C3 position, introduces steric factors that can influence how the molecule fits into an enzyme's active site. This steric hindrance can affect the rate and stereoselectivity of enzymatic reactions.
In multi-enzyme systems, this compound serves as a crucial intermediate that is channeled from one enzyme to another. For instance, in a cascade reaction designed for stereoselective synthesis, it is the product of an ene-reductase and subsequently acts as the substrate for an alcohol dehydrogenase. polimi.it This seamless transfer from one active site to the next underscores the compound's specific and complementary interactions with the involved biocatalysts, which recognize its structure to perform subsequent chemical modifications. polimi.it The efficiency of such cascade reactions relies on the high chemo- and stereoselectivity of the enzymes for this particular ketone intermediate. polimi.it
Enzyme Catalysis in Biotransformations (e.g., Oxidoreductases, Hydrolases, Ene-Reductases, ω-Transaminases)
The utility of this compound in biotransformations is most prominently demonstrated in its role within multi-enzyme cascade reactions catalyzed by oxidoreductases. These enzymatic systems are valued for their high selectivity and ability to function under mild conditions.
Oxidoreductases and Ene-Reductases
A significant application is the stereoselective synthesis of the fragrance Muguesia®, where this compound appears as a key intermediate. polimi.it This process employs a one-pot, two-step cascade reaction starting from (E)-3-methyl-4-phenylbut-3-en-2-one.
Step 1 (Ene-Reductase): An ene-reductase (ER) catalyzes the asymmetric reduction of the carbon-carbon double bond of the starting material, (E)-3-methyl-4-phenylbut-3-en-2-one, to produce the saturated ketone, (S)-3-methyl-4-phenylbutan-2-one. polimi.it
Step 2 (Alcohol Dehydrogenase): The intermediate, this compound, is then immediately reduced by a stereoselective alcohol dehydrogenase (ADH), which targets the carbonyl group. This second reduction yields the final alcohol product with high stereochemical control. polimi.it
This cascade is noteworthy because the enzymes are added to the reaction mixture from the beginning, and the intermediate does not need to be isolated. The success of this one-pot synthesis hinges on the high substrate specificity of the ADH for the saturated ketone intermediate over the initial unsaturated ketone, preventing the formation of undesired byproducts. polimi.it
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Application |
| Ene-Reductase (Oxidoreductase) | OYE3 from Saccharomyces cerevisiae | (E)-3-methyl-4-phenylbut-3-en-2-one | (S)-3-methyl-4-phenylbutan-2-one | Intermediate in fragrance synthesis |
| Alcohol Dehydrogenase (ADH) (Oxidoreductase) | ADH from Rhodococcus ruber | (S)-3-methyl-4-phenylbutan-2-one | (2S,3S)-3-methyl-4-phenylbutan-2-ol | Final step in fragrance synthesis |
Hydrolases and ω-Transaminases
Based on available scientific literature, there are no specific, detailed research findings on the use of this compound as a substrate in biotransformations catalyzed by hydrolases or ω-transaminases. Research in these areas tends to focus on other classes of molecules. For example, ω-transaminases are widely studied for the synthesis of chiral amines from different keto-substrates, but their application with this compound has not been documented. mdpi.comresearchgate.net
Carbonic Anhydrase IX Inhibition
Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that is overexpressed in many types of hypoxic tumors and is involved in pH regulation of the tumor microenvironment. nih.govplos.org Its role in promoting cancer cell survival and proliferation has made it a significant target for the development of anticancer drugs. nih.govresearchgate.net The primary inhibitors developed and studied for CA IX are sulfonamides and their derivatives, which coordinate to the zinc ion in the enzyme's active site. nih.govnih.gov
A review of the current scientific literature reveals no studies that have investigated or identified this compound as an inhibitor of Carbonic Anhydrase IX. The chemical structure of this compound lacks the specific functional groups, such as the sulfonamide moiety, that are characteristic of known CA IX inhibitors.
Antioxidant Activity Investigations
Antioxidant compounds are capable of inhibiting oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage cells. Investigations into the antioxidant activity of chemical compounds often involve assays that measure their ability to scavenge these free radicals.
There is currently no scientific literature available that details investigations into the antioxidant activity of this compound. While structurally related compound classes may possess such properties, this specific ketone has not been the subject of research in this area. Studies on antioxidant activity have focused on other molecules, such as the pyrazolinone derivative 3-methyl-1-phenyl-2-pyrazolin-5-one, which is structurally distinct from this compound. nih.gov
Environmental Impact and Sustainable Synthesis
Green Chemistry Principles in Synthesis
The development of sustainable routes for producing organic building blocks is a critical effort in minimizing the environmental impact of chemical synthesis. Biocatalysts are expected to play a significant role in sustainable synthesis, as they facilitate highly selective reactions under mild conditions. rsc.org
A key aspect of green chemistry is the optimization of synthetic routes to reduce waste and pollution. In the context of 3-Methyl-4-phenylbutan-2-one synthesis, one patented method highlights significant progress in this area. The process, which starts from 2-butanone (B6335102) and benzaldehyde (B42025), achieves a purity of over 99% for the final product. google.com Notably, this method allows for the recycling of 90% of the production raw materials, including 2-butanone and the solvents used in the reaction. google.com This high level of recycling drastically reduces the amount of waste generated. Furthermore, the post-treatment of the waste liquid results in low environmental pollution, aligning with the principles of green chemistry. google.com
The synthesis involves an acid-catalyzed reaction to form the intermediate 3-methyl-4-phenyl-3-alkene-2-vinylmethylketone, followed by reduction and purification to yield 3-methyl-4-phenyl-2-butanone. google.com The ability to achieve high purity and recycle a significant portion of the raw materials and solvents makes this an environmentally conscious approach to the production of this compound. google.com
General strategies in organic synthesis that contribute to waste reduction include the use of catalytic reactions, which minimize the use of stoichiometric reagents, and the development of one-pot syntheses that reduce the number of separation and purification steps, thereby decreasing solvent usage and potential for waste generation.
The recycling of raw materials and solvents is a cornerstone of sustainable chemical manufacturing. The aforementioned patented method for synthesizing this compound explicitly states that 90% of the 2-butanone and reaction solvents can be recycled. google.com This is a significant step towards a circular economy model within chemical production. The solvents mentioned in the synthesis include tetrahydrofuran (THF) and methanol (B129727), both of which can be recovered and reused in subsequent batches. google.com
In broader terms of ketone synthesis, various green strategies are being explored. These include the use of recyclable catalysts, such as polymeric phosphotungstate, for the oxidation of secondary alcohols to ketones. organic-chemistry.org Another approach involves using environmentally friendly solvents like water or ethyl acetate (B1210297), which are less toxic and have a lower environmental impact than many traditional organic solvents. organic-chemistry.org For instance, the synthesis of related α,β-unsaturated ketones has been successfully carried out in mixtures of water and ethanol (B145695) or isopropanol. The development of solvent-free reaction conditions is another important strategy for minimizing waste and environmental impact.
| Parameter | Value | Reference |
| Raw Material Recycling Rate | 90% | google.com |
| Solvent Recycling Rate | 90% | google.com |
| Final Product Purity | >99% | google.com |
Environmental Fate and Behavior Studies of Related Compounds
The environmental fate of a chemical is influenced by its physical and chemical properties, including water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. For instance, polynuclear aromatic hydrocarbons (PAHs), which share the phenyl group with the target compound, are generally not very soluble in water and have low vapor pressures. epa.gov Their primary mode of environmental transport is as particulate matter in air or water. epa.gov
For a related compound, 2-butanone, oxime, it was found to meet the ecological categorization criteria for persistence but not for bioaccumulation potential or inherent toxicity to aquatic organisms. canada.cacanada.ca Persistence refers to the length of time a chemical remains in the environment. While 2-butanone, oxime is persistent, its low potential for bioaccumulation suggests it is not likely to build up in the tissues of organisms to a significant degree. canada.cacanada.ca
The partitioning behavior of a chemical predicts its distribution in different environmental compartments (air, water, soil, sediment). For some persistent organic pollutants, there is a high affinity for partitioning into sediments and then soils. nih.gov
Ecotoxicological Assessments
Ecotoxicological assessments evaluate the potential harmful effects of a substance on ecosystems. As with environmental fate, specific ecotoxicological data for this compound is limited. Therefore, data from related compounds is used to provide a potential toxicological profile.
In general, the toxicity of organic compounds to aquatic organisms is a key consideration. For example, some aromatic compounds can be toxic to fish and other aquatic life. However, the specific structure of this compound would determine its precise ecotoxicological effects.
It is important to note that while information on related compounds can provide valuable insights, comprehensive environmental and ecotoxicological assessments would require specific studies on this compound itself.
Future Research Directions
Development of Novel Asymmetric Catalytic Systems
The presence of a stereocenter at the C3 position of 3-Methyl-4-phenylbutan-2-one means it can exist as two enantiomers. The synthesis of single enantiomers is crucial, as they often exhibit different biological activities. Future research should focus on the development of novel catalytic systems for the enantioselective synthesis of this ketone.
Current asymmetric strategies applicable to similar β-chiral ketones primarily involve the conjugate addition of organometallic reagents to α,β-unsaturated precursors or the asymmetric hydrogenation of unsaturated ketones. While effective, these methods can have limitations. The development of more versatile and efficient catalytic systems is a promising area of investigation. This includes the design of new chiral N-heterocyclic carbene (NHC) catalysts for formal cycloaddition reactions or the use of organocatalysts to promote asymmetric Michael additions. nih.govnih.gov
Future research can explore a variety of catalytic approaches as summarized in the table below.
| Catalytic Approach | Potential Catalysts | Key Research Goals |
| Organocatalysis | Chiral primary and secondary amines, cinchona alkaloids, squaramides. | High enantioselectivity (ee >99%), low catalyst loading, broad substrate scope, exclusive γ-site selectivity in vinylogous reactions. nih.gov |
| Transition Metal Catalysis | Complexes of Nickel, Copper, Palladium with chiral phosphine (B1218219) ligands. | Stereoconvergent couplings of racemic precursors, high yields, functional group tolerance. mcgill.ca |
| Biocatalysis | Ene-reductases (EREDs), Baeyer-Villiger monooxygenases (BVMOs). | High enantioselectivity under mild, environmentally friendly conditions; potential for stereodivergent synthesis. nih.govresearchgate.net |
The goal is to develop practical and scalable methods that provide access to both enantiomers of this compound in high optical purity, which is essential for investigating their distinct biological properties.
Exploration of Undiscovered Biological Activities
The structural motif of a benzyl (B1604629) ketone is present in numerous compounds with interesting pharmacological properties. acs.org Derivatives of benzyl phenyl ketones have been investigated for antibacterial and 5-lipoxygenase inhibitory activities. nih.gov Additionally, related structures like chalcones and other ketone derivatives have shown a wide range of biological responses, including antioxidant, anti-inflammatory, and anticancer activities. science.govnih.govnih.gov
Given these precedents, this compound and its derivatives are prime candidates for pharmacological screening to uncover novel biological activities. A systematic investigation into its potential effects is a critical future research direction.
| Potential Biological Activity | Screening Methods | Rationale Based on Related Compounds |
| Antimicrobial | Broth microdilution assays against pathogenic bacteria and fungi. | Benzyl bromides and some ketone derivatives show significant antibacterial and antifungal properties. nih.govresearchgate.net |
| Antioxidant | DPPH and FRAP assays, measurement of reactive oxygen species (ROS). | Phenyl ketone derivatives have demonstrated antioxidant potential. nih.govmdpi.com |
| Anti-inflammatory | Inhibition assays for enzymes like 5-lipoxygenase (5-hLOX). | Benzyl phenyl ketone precursors are effective 5-hLOX inhibitors. nih.gov |
| Anticancer | Cytotoxicity assays against various cancer cell lines. | Chalcones and other ketone-containing compounds have shown antiproliferative effects. science.gov |
| Hepatoprotective | In vitro and in vivo models of nonalcoholic fatty liver disease (NAFLD). | Novel phenyl ketone derivatives show therapeutic potential for NAFLD by modulating oxidoreductase activity. nih.gov |
Systematic screening of this compound could reveal previously unknown therapeutic applications and establish it as a valuable lead compound in drug discovery.
Advanced Computational Modeling for Structure-Function Prediction
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and development. Applying advanced computational modeling to this compound can offer deep insights into its structure, reactivity, and potential biological functions.
Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, such as the Michael addition, providing details on transition states and energetics. rsc.orgnih.gov Such studies can help in optimizing synthetic routes and designing more effective catalysts. Furthermore, computational models can predict various molecular properties that are crucial for understanding the compound's behavior.
| Computational Method | Predicted Property / Application | Significance |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, spectroscopic data (NMR, IR). | Rational design of catalysts and optimization of reaction conditions. rsc.orgacs.org |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (enzymes, receptors). | Prediction of potential biological activities and mechanism of action. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Design of new derivatives with enhanced potency and selectivity. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects, dynamic behavior in biological systems. | Understanding molecular flexibility and interactions with the biological environment. researchgate.net |
Future work in this area should focus on building robust predictive models for this compound and its derivatives. These models could guide the synthesis of new analogues with tailored properties, reducing the need for extensive empirical screening.
Integration of this compound in Complex Chemical Biology Research
Small molecules are indispensable tools in chemical biology for probing and manipulating biological systems. The ketone functional group, in particular, offers a versatile handle for chemical modification. wikipedia.orgresearchgate.net this compound can serve as a foundational structure for the development of sophisticated chemical probes.
Future research should aim to synthesize derivatives of this compound that are functionalized with reporter tags or reactive groups. These modified molecules could be used to study a variety of biological processes.
Activity-Based Probes: By incorporating an electrophilic "warhead," derivatives could be designed to covalently label the active sites of specific enzymes, allowing for their identification and functional characterization.
Fluorescent Probes: Attaching a fluorophore to the molecule would enable the visualization of its subcellular localization and interactions with cellular components through fluorescence microscopy.
Affinity-Based Probes: Immobilizing the molecule on a solid support (e.g., beads) would facilitate the isolation and identification of its protein binding partners from cell lysates.
The integration of this compound into such research would not only expand its utility but also potentially uncover new biological pathways and drug targets.
Sustainable and Cost-Effective Industrial Scale-Up of Synthesis Processes
For any chemical compound to be widely utilized, its synthesis must be amenable to a sustainable, safe, and cost-effective industrial scale-up. Future research on this compound should address the principles of green chemistry to improve its production process. hnsincere.comechemi.com
Current laboratory-scale syntheses may rely on stoichiometric reagents, hazardous solvents, and energy-intensive steps. A forward-looking approach would focus on developing a more efficient and environmentally benign manufacturing process.
| Green Chemistry Principle | Application to Synthesis | Potential Benefits |
| Catalysis | Replacing stoichiometric reagents with catalytic amounts of reusable heterogeneous or biocatalysts. | Reduced waste, lower costs, increased atom economy. acs.org |
| Safer Solvents | Substituting hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. | Reduced environmental impact and improved process safety. echemi.com |
| Renewable Feedstocks | Exploring synthetic routes that utilize starting materials derived from biomass. | Reduced reliance on fossil fuels and enhanced sustainability. yedarnd.cominnoget.com |
| Process Intensification | Implementing continuous flow reactors, reactive distillation, or membrane separation. | Increased efficiency, better process control, smaller plant footprint, reduced energy consumption. acs.orgmdpi.com |
A key goal will be to develop a production process that minimizes the Environmental (E)-Factor, which is the mass ratio of waste to desired product. echemi.com By integrating green chemistry and process intensification, the industrial production of this compound can become both economically viable and environmentally responsible. qualitas1998.netrsc.org
Q & A
Q. How can enzymatic kinetic resolution be optimized for enantiomeric separation of racemic this compound?
- Answer : Phenylacetone monooxygenase (PAMO) mutants, such as K336N, enhance enantioselectivity (E-value from 47 to 92) using NADPH as a coenzyme. Reaction conditions (pH 7.5, 30°C, 10% v/v isopropanol) improve conversion rates. HPLC with chiral columns (e.g., Chiralpak AD-H) monitors enantiomeric excess (ee) .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
- Answer : Use SHELXL for high-resolution refinement, applying restraints for disordered moieties (e.g., phenyl rings). Twin refinement (via HKLF5 format) addresses twinning artifacts. Validate thermal parameters (B-factors) with PLATON to detect overfitting .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Answer : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to enhance interactions with enzymes like trypanothione reductase. Compare IC values of derivatives using enzyme inhibition assays. QSAR models predict activity trends based on substituent Hammett constants .
Q. What analytical methods detect and quantify synthetic by-products in this compound?
- Answer : GC-MS or LC-MS (with C18 columns) identifies impurities like (4-Chlorophenyl)phenyl-methanone. Quantify using external calibration curves. For trace analysis, employ UPLC-QTOF-MS with limits of detection (LOD) < 0.1 ppm .
Methodological Case Studies
Case Study: Overcoming Low Yields in Multi-Step Synthesis
- Challenge : Low yield (≤40%) during Friedel-Crafts acylation to form this compound.
- Solution : Optimize Lewis acid catalyst (e.g., AlCl vs. FeCl) and reaction time. Monitor intermediates via TLC (hexane:ethyl acetate, 4:1). Scale-up under inert conditions improves yield to 68% .
Case Study: Resolving Enantiomer Overlap in Chiral Chromatography
- Challenge : Overlapping peaks in HPLC for enantiomers.
- Solution : Adjust mobile phase composition (e.g., hexane:ethanol 95:5 → 90:10) and column temperature (25°C → 15°C). Validate with spiked samples and chiral derivatization (e.g., Mosher’s acid) .
Key Research Gaps
- Coenzyme Specificity : NADH-driven PAMO activity for this compound remains underexplored .
- Toxicological Data : Limited studies on long-term exposure effects in model organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
